Cas no 41192-81-8 (2-(trifluoromethyl)quinolin-7-ol)
2-(trifluoromethyl)quinolin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(trifluoromethyl)quinolin-7-ol
- AKOS023166450
- SCHEMBL20480626
- UWBLTDHXQBGGNX-UHFFFAOYSA-N
- EN300-55388
- GKICBOPEHUXUOL-UHFFFAOYSA-N
- Z360056772
- 2-(Trifluoromethyl)-7-quinolinol
- DTXSID501301038
- K10205
- CS-0310790
- 41192-81-8
- MFCD02192593
- RBA19281
-
- MDL: MFCD02192593
- Inchi: 1S/C10H6F3NO/c11-10(12,13)9-4-2-6-1-3-7(15)5-8(6)14-9/h1-5,15H
- InChI Key: UWBLTDHXQBGGNX-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C2C=CC(=CC2=N1)O)(F)F
Computed Properties
- Exact Mass: 213.04014830g/mol
- Monoisotopic Mass: 213.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 33.1Ų
2-(trifluoromethyl)quinolin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001119-1g |
7-Hydroxy-2-(trifluoromethyl)quinoline |
41192-81-8 | 98% | 1g |
$674.11 | 2023-09-02 | |
| Alichem | A189001119-5g |
7-Hydroxy-2-(trifluoromethyl)quinoline |
41192-81-8 | 98% | 5g |
$2159.52 | 2023-09-02 | |
| Alichem | A189001119-10g |
7-Hydroxy-2-(trifluoromethyl)quinoline |
41192-81-8 | 98% | 10g |
$2994.04 | 2023-09-02 | |
| TRC | T900073-10mg |
2-(trifluoromethyl)quinolin-7-ol |
41192-81-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900073-50mg |
2-(trifluoromethyl)quinolin-7-ol |
41192-81-8 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T900073-100mg |
2-(trifluoromethyl)quinolin-7-ol |
41192-81-8 | 100mg |
$ 320.00 | 2022-06-02 | ||
| abcr | AB543744-250 mg |
2-(Trifluoromethyl)quinolin-7-ol; . |
41192-81-8 | 250mg |
€604.00 | 2023-06-14 | ||
| abcr | AB543744-1 g |
2-(Trifluoromethyl)quinolin-7-ol; . |
41192-81-8 | 1g |
€1151.50 | 2023-06-14 | ||
| Enamine | EN300-55388-0.05g |
2-(trifluoromethyl)quinolin-7-ol |
41192-81-8 | 95% | 0.05g |
$175.0 | 2023-02-10 | |
| Enamine | EN300-55388-0.1g |
2-(trifluoromethyl)quinolin-7-ol |
41192-81-8 | 95% | 0.1g |
$262.0 | 2023-02-10 |
2-(trifluoromethyl)quinolin-7-ol Suppliers
2-(trifluoromethyl)quinolin-7-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-(trifluoromethyl)quinolin-7-ol
Recent Advances in the Study of 2-(Trifluoromethyl)quinolin-7-ol (CAS: 41192-81-8) in Chemical Biology and Pharmaceutical Research
The compound 2-(trifluoromethyl)quinolin-7-ol (CAS: 41192-81-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 2-(trifluoromethyl)quinolin-7-ol as a scaffold for designing novel bioactive molecules. Its quinoline core, combined with the trifluoromethyl group, enhances both lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a kinase inhibitor, showing promising activity against several cancer-related protein kinases.
In the area of synthetic methodology, researchers have developed more efficient routes to produce 2-(trifluoromethyl)quinolin-7-ol with improved yields and purity. A recent breakthrough published in Organic Letters (2024) described a one-pot synthesis approach using palladium-catalyzed C-H activation, significantly reducing production costs while maintaining high enantioselectivity. This advancement has important implications for scaling up production for preclinical studies.
The pharmacological profile of 2-(trifluoromethyl)quinolin-7-ol derivatives has been extensively investigated in recent years. Multiple research groups have reported its potential as an anti-inflammatory agent, with specific derivatives showing potent inhibition of NF-κB signaling pathways. Additionally, its antimicrobial properties against drug-resistant bacterial strains have been documented in several in vitro and in vivo studies, suggesting potential applications in addressing antibiotic resistance.
From a drug delivery perspective, novel formulations incorporating 2-(trifluoromethyl)quinolin-7-ol have shown improved bioavailability in recent preclinical trials. Nanoparticle-based delivery systems, in particular, have demonstrated enhanced tissue penetration and reduced off-target effects, as reported in a 2024 study published in the International Journal of Pharmaceutics.
Looking forward, the research community anticipates further exploration of 2-(trifluoromethyl)quinolin-7-ol in targeted therapies and combination treatments. Several pharmaceutical companies have included derivatives of this compound in their developmental pipelines, with Phase I clinical trials expected to commence in 2025 for certain oncology indications. The continued investigation of its structure-activity relationships promises to yield more potent and selective therapeutic agents in the coming years.
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